

Preparing [Des-Tyr1]-Met-Enkephalin Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

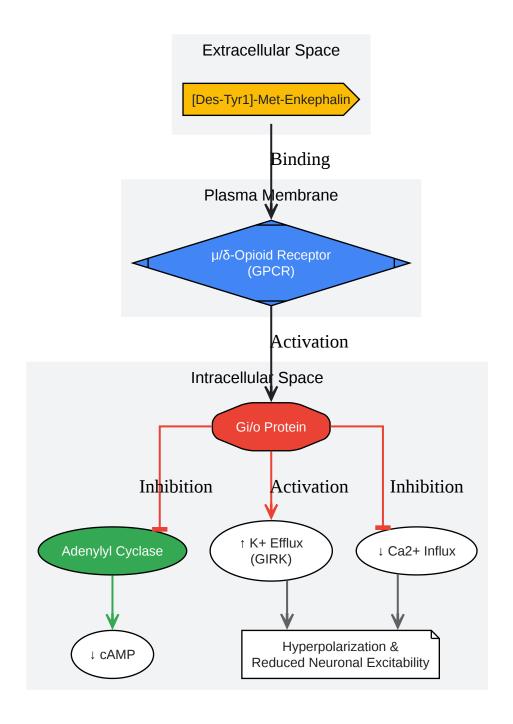
[Des-Tyr1]-Met-Enkephalin is a tetrapeptide amide and an analog of Met-enkephalin, an endogenous opioid peptide. As a derivative lacking the N-terminal tyrosine residue, it exhibits altered receptor binding characteristics and is a valuable tool in neuropharmacology and pain research.[1] This document provides detailed protocols for the preparation, storage, and handling of [Des-Tyr1]-Met-Enkephalin stock solutions to ensure consistency and accuracy in experimental settings.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of **[Des-Tyr1]-Met-Enkephalin** is presented in the table below.

Property	Value	Reference
Synonyms	H-Gly-Gly-Phe-Met-OH, GGFM	[2]
CAS Number	61370-88-5	[3][4]
Molecular Formula	C18H26N4O5S	[2][3]
Molecular Weight	410.5 g/mol	[2][3]
Appearance	Lyophilized powder	[2]
Purity	>95%	[2]

Storage of Lyophilized Powder: For long-term stability, the lyophilized powder should be stored at -20°C.[2]


Receptor Binding Profile

[Des-Tyr1]-Met-Enkephalin is known to interact with opioid receptors, primarily the mu (μ) and delta (δ) subtypes. Enkephalins generally are considered the primary endogenous ligands for the δ -opioid receptor, but also have affinity for the μ -opioid receptor.[5][6][7] The removal of the N-terminal tyrosine, as in [Des-Tyr1]-Met-Enkephalin, can alter the binding affinity and selectivity profile. While specific binding affinity data (Ki or IC50 values) for [Des-Tyr1]-Met-Enkephalin are not readily available in the provided search results, it is understood to be a critical tool for studying the nuanced roles of enkephalinergic signaling.

Signaling Pathway

Upon binding to μ - and δ -opioid receptors, which are G-protein coupled receptors (GPCRs), **[Des-Tyr1]-Met-Enkephalin** is expected to initiate a signaling cascade through the Gi/o protein pathway. This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, underlying the analgesic and neuromodulatory effects of the peptide.

Click to download full resolution via product page

Opioid Receptor Signaling Pathway

Experimental Protocols Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is suitable for preparing a high-concentration stock solution that can be further diluted in aqueous buffers for various in vitro assays.

Materials:

- [Des-Tyr1]-Met-Enkephalin (lyophilized powder)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Equilibration: Allow the vial of lyophilized [Des-Tyr1]-Met-Enkephalin to equilibrate to room temperature before opening to prevent condensation.
- Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution.
 - Volume (μL) = (Mass of peptide (mg) / 410.5 g/mol) * 100,000
- Reconstitution: Add the calculated volume of DMSO to the vial of the peptide.
- Dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved. Visually inspect the solution for any particulate matter.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

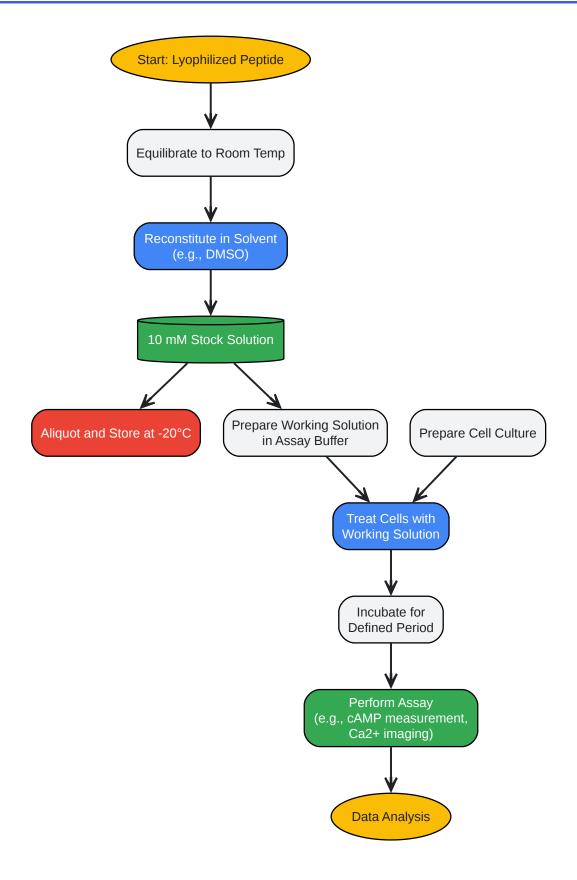
Protocol 2: Preparation of an Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. The solubility of **[Des-Tyr1]-Met-Enkephalin** in aqueous buffers may be lower than in DMSO.

Materials:

• [Des-Tyr1]-Met-Enkephalin (lyophilized powder)

- Sterile, nuclease-free water or phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips


Procedure:

- Equilibration: Bring the vial of lyophilized peptide to room temperature.
- Initial Reconstitution: Add a small amount of sterile water or PBS to the vial.
- Dissolution: Gently vortex the solution. If solubility is an issue, sonication may be used to aid dissolution.
- Dilution: Once dissolved, dilute the solution to the desired final concentration with the appropriate aqueous buffer.
- Aliquoting and Storage: Aliquot the solution and store at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow

The following diagram illustrates a general workflow for using the prepared **[Des-Tyr1]-Met-Enkephalin** stock solution in a typical cell-based assay.

Click to download full resolution via product page

Cell-Based Assay Workflow

Application Data

While specific quantitative data for **[Des-Tyr1]-Met-Enkephalin** is limited in the available literature, data from studies on Met-enkephalin and its analogs can provide a starting point for experimental design.

In Vitro Working Concentrations:

- For cell-based assays, such as those investigating effects on adrenocortical cell proliferation,
 Met-enkephalin has been used at a concentration of 10-6 M (1 μM).[8]
- In studies of spinal Met-enkephalin release, μ and δ -opioid receptor agonists have been used at concentrations of 10 μ M.[9]

In Vivo Dosage:

- For in vivo studies in rats investigating adrenal growth, Met-enkephalin analogs have been administered via subcutaneous injection at a dose of 1 nmol/100 g.[8]
- In analgesic studies in mice, an ED50 of 38.5 nmol/mouse was reported for [Met]enkephalin-Arg6-Phe7 when administered directly into the cerebral ventricles.[10]
- For intrathecal injections in rats to study analgesia, Leu-enkephalin produced strong analgesia at doses as low as 0.3 nmol when co-injected with peptidase inhibitors.[11]

Note: These concentrations and dosages are provided as a general guide. The optimal concentration for a specific application should be determined empirically.

Conclusion

Proper preparation and handling of **[Des-Tyr1]-Met-Enkephalin** stock solutions are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in this application note offer a comprehensive guide for researchers. It is recommended to always consult the manufacturer's product data sheet for any lot-specific information. Further investigation into the specific binding affinities and solubility characteristics of **[Des-Tyr1]-Met-Enkephalin** will be beneficial for refining experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. [Des-Tyr1]-Met-Enkephalin Elabscience® [elabscience.com]
- 3. peptide.com [peptide.com]
- 4. (DES-TYR1)-MET-ENKEPHALIN | 61370-88-5 [chemicalbook.com]
- 5. Enkephalin disinhibits mu opioid receptor rich striatal patches via delta opioid receptors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of delta and mu opioid receptors in mediating the effects of enkephalins on avoidance conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mu opioid receptor involvement in enkephalin activation of dopamine neurons in the ventral tegmental area PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of met-enkephalin on cell proliferation in different models of adrenocortical-cell growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor stimulation abolishes mu- but not delta-mediated inhibitory control of spinal Met-enkephalin release PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic activity of the naturally occurring heptapeptide [Met]enkephalin-Arg6-Phe7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing analgesia and µ-opioid receptor internalization produced by intrathecal enkephalin: requirement for peptidase inhibition PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preparing [Des-Tyr1]-Met-Enkephalin Stock Solutions: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573783#preparing-des-tyr1-met-enkephalin-stock-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com